2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid
CAS No.: 1367774-02-4
Cat. No.: VC3017307
Molecular Formula: C12H21NO5
Molecular Weight: 259.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1367774-02-4 |
|---|---|
| Molecular Formula | C12H21NO5 |
| Molecular Weight | 259.3 g/mol |
| IUPAC Name | 2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid |
| Standard InChI | InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-4-5-12(17,8-13)7-9(14)15/h17H,4-8H2,1-3H3,(H,14,15) |
| Standard InChI Key | YMXWYGOCCMEURX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)(CC(=O)O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)(CC(=O)O)O |
Introduction
2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid is a complex organic compound with a molecular formula of C12H21NO5 and a molecular weight of 259.30 g/mol . This compound is also known by several synonyms, including 2-{1-[(tert-butoxy)carbonyl]-3-piperidinol-3-yl}acetic acid and 3-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy- . It is used in various chemical syntheses, often as an intermediate in the production of pharmaceuticals or other organic compounds.
Synthesis and Applications
2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid is typically synthesized through multi-step reactions involving the protection of a piperidine ring with a tert-butoxycarbonyl group, followed by the introduction of a hydroxyl group and an acetic acid moiety. This compound serves as an intermediate in the synthesis of more complex molecules, often used in pharmaceutical research due to its versatile functional groups.
Safety and Handling
The compound is stored in sealed containers at temperatures between 2°C and 8°C. It is classified with a warning signal word and requires precautions such as avoiding inhalation, skin contact, and eye contact. In case of exposure, appropriate protective measures should be taken, including wearing protective gloves and eyewear .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume